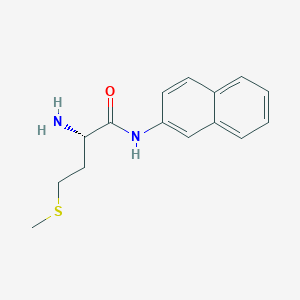

L-Methionine beta-naphthylamide

Description

Properties

IUPAC Name |

(2S)-2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWHUPKCZKLQIM-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426488 | |

| Record name | AC1OCXNF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-16-0 | |

| Record name | (2S)-2-Amino-4-(methylthio)-N-2-naphthalenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1OCXNF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7424-16-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Methionine β-Naphthylamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine β-naphthylamide is a synthetic amino acid derivative that serves as a crucial tool in biochemical and biomedical research. Its primary application lies as a chromogenic or fluorogenic substrate for the detection and characterization of various aminopeptidases, enzymes that play a pivotal role in protein degradation and metabolism. This technical guide provides an in-depth overview of the chemical and physical properties of L-Methionine β-naphthylamide, detailed experimental protocols for its use in enzyme assays, and methods for its analysis and quality control.

Chemical and Physical Properties

L-Methionine β-naphthylamide is a derivative of the essential amino acid L-methionine, where the carboxyl group is amidated with β-naphthylamine. This modification allows for the enzymatic cleavage of the amide bond by aminopeptidases, releasing β-naphthylamine, which can be detected colorimetrically or fluorometrically.

| Property | Value | Reference |

| Molecular Formula | C15H18N2OS | [1] |

| Molecular Weight | 274.39 g/mol | [1] |

| Appearance | Off-white to white crystalline powder | [2] |

| Melting Point | No specific data available | |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in dilute acids and warm dilute alcohol. Very slightly soluble in water and ethanol. Insoluble in ether, acetone, and benzene. | [2] |

| Storage | Store at 2-8°C, protected from light and moisture. |

Spectral Data:

-

¹H NMR: Expected chemical shifts would include signals corresponding to the methionyl side chain (methyl, ethyl), the α-proton, the amine protons, and the aromatic protons of the naphthyl group.

-

¹³C NMR: Expected peaks would correspond to the carbonyl carbon of the amide, the carbons of the methionine backbone and side chain, and the ten carbons of the naphthyl ring system.

-

FTIR: Characteristic peaks would be expected for N-H stretching of the amine and amide groups, C=O stretching of the amide, C-S stretching of the thioether, and aromatic C-H and C=C stretching of the naphthyl ring.

-

UV-Vis: The naphthyl group is a strong chromophore. An absorption maximum is expected in the UV region, likely around 280 nm, with other potential peaks at lower wavelengths.

Synthesis

A specific, detailed synthesis protocol for L-Methionine β-naphthylamide is not widely published. However, a general and plausible method involves the coupling of N-protected L-methionine with β-naphthylamine, followed by deprotection. A common approach for forming the amide bond is through the use of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate organic solvent.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for L-Methionine β-naphthylamide.

Experimental Protocols: Enzymatic Assays

L-Methionine β-naphthylamide is a substrate for various aminopeptidases, including leucine aminopeptidase (LAP). The following protocol is a general method for a colorimetric assay.

Principle:

Aminopeptidase cleaves the amide bond of L-Methionine β-naphthylamide, releasing free β-naphthylamine. The liberated β-naphthylamine is then diazotized and coupled with a chromogenic agent, typically p-dimethylaminocinnamaldehyde, to produce a colored product that can be quantified spectrophotometrically.

Materials:

-

L-Methionine β-naphthylamide solution (substrate)

-

Enzyme preparation (e.g., purified enzyme, cell lysate, or tissue homogenate)

-

Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.5)

-

p-Dimethylaminocinnamaldehyde (developing reagent)

-

Trichloroacetic acid (TCA) solution (to stop the reaction)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Reagents:

-

Dissolve L-Methionine β-naphthylamide in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration with the assay buffer.

-

Prepare the enzyme solution in the assay buffer.

-

Prepare the developing reagent solution as specified by the manufacturer.

-

-

Enzymatic Reaction:

-

In a microplate well or a microcentrifuge tube, add the enzyme solution and the assay buffer.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the L-Methionine β-naphthylamide substrate solution.

-

Incubate the reaction for a specific time (e.g., 10-60 minutes).

-

-

Reaction Termination and Color Development:

-

Stop the enzymatic reaction by adding the TCA solution.

-

Add the p-dimethylaminocinnamaldehyde developing reagent and incubate for a set time to allow for color development.

-

-

Measurement:

-

Measure the absorbance of the resulting colored product at the appropriate wavelength (typically around 540 nm).

-

-

Data Analysis:

-

Create a standard curve using known concentrations of β-naphthylamine to determine the amount of product formed.

-

Calculate the enzyme activity, usually expressed in units (e.g., µmol of product formed per minute) per milligram of protein.

-

Experimental Workflow for Aminopeptidase Assay:

Caption: General workflow for an aminopeptidase assay using a chromogenic substrate.

Analytical Methods and Quality Control

The purity and identity of L-Methionine β-naphthylamide are critical for obtaining reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

HPLC Method:

-

Column: A C18 column is typically suitable for separating this compound from potential impurities.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection is appropriate due to the strong absorbance of the naphthyl group. The detection wavelength should be set at or near the absorption maximum of the compound.

-

Validation: The method should be validated for parameters such as linearity, accuracy, precision, specificity, and limit of detection and quantification according to established guidelines.[2]

Quality Control:

-

Identity: The identity of the compound can be confirmed by comparing its retention time in the HPLC analysis with that of a certified reference standard. Mass spectrometry can provide definitive structural confirmation.

-

Purity: The purity is typically determined by calculating the area percentage of the main peak in the HPLC chromatogram.[3][4]

-

Impurities: Potential impurities could include unreacted starting materials (L-methionine and β-naphthylamine), byproducts from the synthesis, and degradation products. The HPLC method should be capable of separating these impurities from the main compound.[5]

Applications in Research and Drug Development

L-Methionine β-naphthylamide's primary utility is in the field of enzymology.

-

Enzyme Characterization: It is used to determine the kinetic parameters (Km and Vmax) of aminopeptidases.

-

Enzyme Inhibition Studies: It serves as a substrate in assays for screening and characterizing inhibitors of aminopeptidases, which are potential therapeutic targets for various diseases, including cancer and infectious diseases.

-

Diagnostic Applications: Assays using amino acid naphthylamides can be employed for the rapid identification of certain microorganisms based on their aminopeptidase activity.[6]

-

Drug Discovery: As a building block, its unique structure may offer improved solubility and stability in the development of new therapeutic agents.[7]

Safety and Handling

L-Methionine β-naphthylamide should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

L-Methionine β-naphthylamide is a valuable chemical tool for researchers and scientists in various disciplines. Its utility as an aminopeptidase substrate enables the study of enzyme kinetics, the screening of potential drug candidates, and the development of diagnostic assays. A thorough understanding of its chemical properties, proper handling, and appropriate analytical methods are essential for its effective and reliable use in a research setting.

References

- 1. arctomsci.com [arctomsci.com]

- 2. polypeptide.com [polypeptide.com]

- 3. bachem.com [bachem.com]

- 4. intavispeptides.com [intavispeptides.com]

- 5. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]

- 6. bmse000044 L-Methionine at BMRB [bmrb.io]

- 7. Analytical methods and Quality Control for peptide products [biosynth.com]

Synthesis and Application of L-Methionine β-Naphthylamide in Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Methionine β-naphthylamide and its application as a substrate in enzyme assays. The document details the chemical synthesis, including the protection of the amino acid, coupling with β-naphthylamine, and subsequent deprotection. Furthermore, it outlines the principles and methodologies for utilizing this compound in the enzymatic analysis of aminopeptidases, crucial enzymes in various biological processes and potential drug targets.

Synthesis of L-Methionine β-Naphthylamide

The synthesis of L-Methionine β-naphthylamide is a multi-step process that involves the protection of the amino group of L-methionine, followed by a coupling reaction with β-naphthylamine, and finally, the removal of the protecting group. A common and effective strategy employs the tert-butyloxycarbonyl (Boc) protecting group.

Experimental Protocols

1.1.1. Synthesis of N-α-Boc-L-Methionine

This initial step protects the amino group of L-methionine to prevent unwanted side reactions during the subsequent coupling step.[1][2][3][4]

-

Materials:

-

L-Methionine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Acetonitrile

-

Water

-

Dichloromethane

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Saturated sodium chloride solution

-

-

Procedure:

-

Dissolve L-methionine in a mixture of water and acetonitrile.

-

Add sodium hydroxide to the solution and cool the mixture to 0°C.

-

Slowly add di-tert-butyl dicarbonate to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Remove the acetonitrile by rotary evaporation.

-

Adjust the pH of the aqueous residue to 12 with potassium carbonate and wash with dichloromethane to remove any unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer to pH 6 with 1N HCl.

-

Extract the product into dichloromethane.

-

Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield Boc-L-methionine as a viscous product.[2]

-

1.1.2. Coupling of N-α-Boc-L-Methionine with β-Naphthylamine

The protected L-methionine is then coupled with β-naphthylamine to form the amide bond. Dicyclohexylcarbodiimide (DCC) is a commonly used coupling reagent for this purpose.[5]

-

Materials:

-

N-α-Boc-L-Methionine

-

β-Naphthylamine

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve N-α-Boc-L-Methionine, HOBt, and DCC in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form.

-

In a separate flask, dissolve β-naphthylamine in anhydrous dichloromethane.

-

Filter the activated Boc-L-methionine solution to remove the DCU precipitate.

-

Add the filtered solution of the activated ester to the β-naphthylamine solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-12 hours.

-

Once the reaction is complete, filter off any further DCU precipitate.

-

Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Boc-L-methionine β-naphthylamide.

-

1.1.3. Deprotection of Boc-L-Methionine β-Naphthylamide

The final step is the removal of the Boc protecting group to yield the desired L-Methionine β-naphthylamide. This is typically achieved under acidic conditions.[6][7]

-

Materials:

-

Crude Boc-L-Methionine β-naphthylamide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

-

Procedure:

-

Dissolve the crude Boc-L-methionine β-naphthylamide in dichloromethane.

-

Add trifluoroacetic acid to the solution and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure L-Methionine β-naphthylamide.

-

Synthesis Workflow

Application in Enzyme Assays

L-Methionine β-naphthylamide serves as a valuable chromogenic or fluorogenic substrate for the determination of aminopeptidase activity. Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Specifically, L-Methionine β-naphthylamide is a substrate for aminopeptidases that exhibit a preference for methionine at the N-terminus.[8]

Principle of the Assay

The enzymatic hydrolysis of L-Methionine β-naphthylamide by an aminopeptidase releases L-methionine and β-naphthylamine. The liberated β-naphthylamine can be quantified using either colorimetric or fluorometric methods.

-

Colorimetric Assay: The released β-naphthylamine can be diazotized and coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine, to produce a colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of β-naphthylamine released and thus to the enzyme activity.

-

Fluorometric Assay: β-Naphthylamine is a fluorescent molecule. The increase in fluorescence upon its release from the non-fluorescent substrate can be monitored using a fluorometer. This method is generally more sensitive than the colorimetric assay.[9]

Experimental Protocols

2.2.1. General Aminopeptidase Assay Protocol (Colorimetric)

-

Materials:

-

L-Methionine β-naphthylamide (substrate)

-

Enzyme solution (e.g., purified aminopeptidase, cell lysate)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Trichloroacetic acid (TCA) solution (to stop the reaction)

-

Sodium nitrite solution

-

Ammonium sulfamate solution

-

N-(1-Naphthyl)ethylenediamine dihydrochloride solution

-

-

Procedure:

-

Prepare a stock solution of L-Methionine β-naphthylamide in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired final concentration in the assay buffer.

-

Pre-incubate the assay buffer and substrate solution at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate the reaction mixture for a defined period.

-

Stop the reaction by adding TCA solution.

-

Centrifuge to pellet any precipitated protein.

-

To the supernatant, add sodium nitrite solution and incubate.

-

Add ammonium sulfamate solution to remove excess nitrite.

-

Add N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for color development.

-

Measure the absorbance at the appropriate wavelength (typically around 560 nm).

-

Prepare a standard curve using known concentrations of β-naphthylamine to quantify the amount of product formed.

-

2.2.2. General Aminopeptidase Assay Protocol (Fluorometric)

-

Materials:

-

L-Methionine β-naphthylamide (substrate)

-

Enzyme solution

-

Assay buffer

-

-

Procedure:

-

Prepare a stock solution of L-Methionine β-naphthylamide and dilute it in the assay buffer.

-

In a microplate, add the substrate solution and the enzyme solution.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for β-naphthylamine (e.g., Ex: 340 nm, Em: 425 nm).

-

The rate of fluorescence increase is proportional to the enzyme activity.

-

Enzyme Assay Workflow

Data Presentation

Quantitative data from the synthesis and enzyme assays should be systematically recorded and presented for clear interpretation and comparison.

Synthesis Data

| Step | Compound | Starting Material (g) | Reagents | Product Yield (g) | Percent Yield (%) | Purity (e.g., by HPLC) |

| 1. Protection | N-α-Boc-L-Methionine | 14.9 | (Boc)₂O, NaOH | 22.4 | 90 | >98% |

| 2. Coupling | Boc-L-Met-β-naphthylamide | 24.9 | β-Naphthylamine, DCC, HOBt | 33.1 | 85 | >95% (crude) |

| 3. Deprotection & Purification | L-Methionine β-naphthylamide | 37.5 | TFA, followed by recrystallization | 22.1 | 80 | >99% |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Enzyme Kinetics Data

L-Methionine β-naphthylamide is a useful substrate for determining the kinetic parameters of aminopeptidases, such as the Michaelis constant (Km) and the maximum velocity (Vmax).

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Methionine Aminopeptidase (MetAP) | L-Methionine β-naphthylamide | 50 - 200 | 10 - 50 | 7.5 - 8.5 | 37 | [8] |

| Leucine Aminopeptidase (broad specificity) | L-Methionine β-naphthylamide | 100 - 500 | 5 - 20 | 8.0 - 9.0 | 37 | [10] |

Note: The kinetic parameters are highly dependent on the specific enzyme and assay conditions. The values in this table are representative ranges based on literature for similar substrates and enzymes.

Conclusion

The synthesis of L-Methionine β-naphthylamide provides a valuable tool for researchers in biochemistry and drug discovery. Its application in enzyme assays allows for the sensitive and specific detection of aminopeptidase activity, facilitating the characterization of these enzymes and the screening for potential inhibitors. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful synthesis and utilization of this important biochemical reagent.

References

- 1. guidechem.com [guidechem.com]

- 2. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Methionine-preferring broad specificity aminopeptidase from chicken egg-white - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorometric assay using naphthylamide substrates for assessing novel venom peptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STUDIES ON DIPEPTIDASES AND AMINOPEPTIDASES. I. DISTINCTION BETWEEN LEUCINE AMINOPEPTIDASE AND ENZYMES THAT HYDROLYZE L-LEUCYL-BETA-NAPHTHYLAMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Methionine β-Naphthylamide: A Comprehensive Technical Guide to Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine β-naphthylamide (Met-βNA) is a synthetic substrate widely utilized in biochemical assays to characterize the activity and specificity of various aminopeptidases. These enzymes, which catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, play critical roles in a myriad of physiological processes, including protein maturation, signal transduction, and cellular regulation. The hydrolysis of Met-βNA by an aminopeptidase releases the fluorescent molecule β-naphthylamine, providing a sensitive and continuous method for monitoring enzymatic activity. This guide provides an in-depth analysis of the substrate specificity of L-Methionine β-naphthylamide, detailing its interactions with key aminopeptidases, comprehensive experimental protocols, and the signaling pathways in which these enzymes are involved.

Enzyme Specificity and Quantitative Kinetic Data

The utility of L-Methionine β-naphthylamide as a substrate is defined by its recognition and cleavage by specific aminopeptidases. While it is a preferred substrate for some, its hydrolysis by other aminopeptidases is less efficient, providing a basis for differentiating between enzyme activities. The primary enzymes that interact with Met-βNA include Methionine Aminopeptidases (MetAPs), Leucine Aminopeptidases (LAPs), and Puromycin-Sensitive Aminopeptidase (PSA).

While comprehensive, directly comparative kinetic data for L-Methionine β-naphthylamide across a wide range of aminopeptidases is not extensively consolidated in the literature, the following tables summarize available kinetic parameters for various aminoacyl-β-naphthylamide substrates, including L-Methionine β-naphthylamide, with different aminopeptidases. This comparative data is essential for understanding the substrate preference of these enzymes.

Table 1: Kinetic Parameters of Aminopeptidases with L-Methionine β-Naphthylamide

| Enzyme Class | Specific Enzyme | Source Organism | Km (µM) | Vmax (relative units) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Methionine Aminopeptidase | MetAP1 | Escherichia coli | Data not available | Data not available | Data not available | Data not available | |

| Leucine Aminopeptidase | LAP-A1 | Tomato | Data not available | Data not available | Data not available | Data not available | [1] |

| Puromycin-Sensitive Aminopeptidase | PSA/NPEPPS | Human | Data not available | Data not available | Data not available | Data not available | [2] |

Note: Specific kinetic data for L-Methionine β-naphthylamide is sparse in publicly available literature. The table structure is provided for when such data becomes available.

Table 2: Comparative Kinetic Parameters of Aminopeptidases with Various L-Aminoacyl-β-Naphthylamide Substrates

| Enzyme | Substrate | Km (µM) | Relative Vmax | Reference |

| Aminopeptidase (Pig Kidney) | L-Leucyl-β-naphthylamide | Value not specified | 100 | [3] |

| L-Alanyl-β-naphthylamide | Value not specified | 70 | [3] | |

| L-Arginyl-β-naphthylamide | Value not specified | 50 | [3] | |

| L-Methionyl-β-naphthylamide | Value not specified | 45 | [3] | |

| L-Phenylalanyl-β-naphthylamide | Value not specified | 30 | [3] | |

| L-Glycyl-β-naphthylamide | Value not specified | 5 | [3] | |

| Leucine Aminopeptidase (Serum) | L-Leucyl-3,5-dibromo-4-hydroxyanilide | 90 | Value not specified | [4] |

This table illustrates the relative preference of a porcine kidney aminopeptidase for different aminoacyl-β-naphthylamide substrates, indicating that while leucine is preferred, methionine is also a viable substrate.

Key Aminopeptidases and Their Signaling Pathways

Methionine Aminopeptidase 2 (MetAP2) and Angiogenesis

Methionine aminopeptidases are metalloenzymes that specifically remove the N-terminal methionine from newly synthesized proteins.[5] Eukaryotes possess two types, MetAP1 and MetAP2.[5] MetAP2 is a major drug target for the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2][6][7]

The anti-angiogenic compounds fumagillin and its analog TNP-470, as well as ovalicin, exert their effect by covalently binding to and inhibiting the enzymatic activity of MetAP2.[1][6][7] This inhibition specifically blocks the proliferation of endothelial cells.[1][6] The mechanism of inhibition involves the covalent modification of a critical histidine residue (His-231) within the active site of MetAP2.[6] Beyond its peptidase activity, MetAP2 is also implicated in regulating protein synthesis through its interaction with the eukaryotic initiation factor 2α (eIF-2α).[1][7] However, the anti-angiogenic drugs inhibit the aminopeptidase function without affecting the eIF-2α-related activity.[1][7]

Puromycin-Sensitive Aminopeptidase (PSA) and Autophagy

Puromycin-sensitive aminopeptidase (PSA), also known as cytosol alanyl aminopeptidase (NPEPPS), is a zinc metallopeptidase that plays a crucial role in cellular proteostasis.[5][8] A key function of PSA is its ability to degrade peptides containing long polyglutamine (polyQ) tracts, which are characteristic of several neurodegenerative diseases like Huntington's disease.[5][8][9] The accumulation of these aggregation-prone proteins is toxic to cells.

Recent studies have revealed an unexpected mechanism for PSA's protective effects: the enhancement of macroautophagy.[5][10] Autophagy is a fundamental cellular process for the degradation of bulk cytoplasmic contents, including aggregated proteins and damaged organelles. PSA overexpression leads to an increase in the levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker of autophagosome formation, while inhibition or knockdown of PSA reduces LC3-II levels.[5][10] By promoting autophagic clearance, PSA helps protect cells from proteotoxicity.[5][10]

Leucine Aminopeptidases (LAPs) and MHC Class I Antigen Presentation

Leucine aminopeptidases are metallopeptidases with broad specificity, though they preferentially cleave N-terminal leucine residues.[11] In mammals, certain LAPs, such as Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), play a critical role in the adaptive immune response, specifically in the processing of antigens for presentation by Major Histocompatibility Complex (MHC) class I molecules.[12]

The MHC class I pathway presents peptides derived from intracellular proteins (e.g., viral or tumor antigens) on the cell surface for surveillance by cytotoxic T lymphocytes.[6][13] These peptides are generated in the cytosol by the proteasome and then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[6][11][13] Often, the transported peptides are longer than the optimal 8-10 amino acids required for binding to the MHC class I groove. ERAP1, located in the ER, trims these N-terminally extended precursors to the correct length, a crucial step for the generation of a stable peptide-MHC I complex that can be transported to the cell surface.[14][12] ERAP1 exhibits a "molecular ruler" mechanism, preferentially trimming longer peptides while sparing those of the correct length.[14]

Experimental Protocols

General Principle of Fluorometric Aminopeptidase Assay

The enzymatic hydrolysis of L-aminoacyl-β-naphthylamides, including L-Methionine β-naphthylamide, results in the liberation of β-naphthylamine, a fluorescent molecule. The rate of increase in fluorescence is directly proportional to the aminopeptidase activity under the specified assay conditions. This allows for a continuous and highly sensitive measurement of enzyme kinetics.

Detailed Protocol for a Continuous Fluorometric Aminopeptidase Assay

This protocol is a representative method and may require optimization for specific enzymes and experimental conditions.

1. Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5. (Note: The optimal pH may vary depending on the enzyme; for some LAPs, a pH of 9.0 may be optimal).

-

Substrate Stock Solution: 10 mM L-Methionine β-naphthylamide in methanol or DMSO. Store protected from light at -20°C.

-

Enzyme Preparation: Purified or partially purified aminopeptidase diluted in a suitable buffer (e.g., Assay Buffer containing 0.1% BSA to prevent enzyme denaturation and non-specific adsorption). The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the assay.

-

96-well Plate: Black, flat-bottom microplate for fluorescence measurements.

2. Instrumentation:

-

Fluorescence Microplate Reader: Capable of excitation at ~340 nm and emission detection at ~425 nm.

3. Assay Procedure:

-

Prepare Working Substrate Solution: Dilute the 10 mM L-Methionine β-naphthylamide stock solution in Assay Buffer to the desired final concentrations for the kinetic analysis (e.g., for determining Km, a range of concentrations from 0.1 x Km to 10 x Km is recommended). A typical starting concentration is 100 µM.

-

Set up the Reaction Plate:

-

Sample Wells: Add 50 µL of Assay Buffer and 25 µL of the working substrate solution to each well.

-

Blank Wells: Add 75 µL of Assay Buffer to wells that will serve as blanks (to measure background fluorescence of the substrate and buffer).

-

Positive Control (Optional): Include a known concentration of β-naphthylamine to generate a standard curve for quantifying the product formation.

-

-

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the Reaction: Add 25 µL of the diluted enzyme preparation to the sample wells. Add 25 µL of the enzyme dilution buffer (without enzyme) to the blank wells.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes. Ensure the reaction rate is linear during this time.

4. Data Analysis:

-

Subtract Background: For each time point, subtract the average fluorescence of the blank wells from the fluorescence of the sample wells.

-

Determine the Initial Velocity (V0): Plot the background-subtracted fluorescence against time. The initial velocity of the reaction is the slope of the linear portion of this curve (expressed as fluorescence units per minute).

-

Calculate Kinetic Parameters:

-

To determine Km and Vmax, perform the assay with varying substrate concentrations.

-

Plot the initial velocities (V0) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V = (Vmax * [S]) / (Km + [S])

-

Alternatively, use a Lineweaver-Burk plot (1/V vs. 1/[S]) for a linear representation of the data.

-

-

Calculate kcat and kcat/Km:

-

If the molar concentration of the enzyme in the assay is known, kcat can be calculated as: kcat = Vmax / [E]

-

The catalytic efficiency is then determined as the ratio kcat / Km.

-

Conclusion

L-Methionine β-naphthylamide is a valuable tool for the characterization of aminopeptidase activity. Its differential hydrolysis by various classes of these enzymes, including MetAPs, LAPs, and PSA, allows for the investigation of their substrate specificity. Understanding the kinetic parameters of this substrate with different aminopeptidases is crucial for interpreting experimental results and for the development of specific enzyme inhibitors. Furthermore, the involvement of these enzymes in critical signaling pathways, such as angiogenesis, autophagy, and antigen presentation, highlights the importance of tools like L-Methionine β-naphthylamide in drug discovery and the broader life sciences. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this substrate in their studies.

References

- 1. A continuous fluorimetric assay for aminopeptidase P detailed analysis of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine aminopeptidases and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Puromycin-sensitive aminopeptidase is the major peptidase responsible for digesting polyglutamine sequences released by proteasomes during protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Puromycin-sensitive aminopeptidase is the major peptidase responsible for digesting polyglutamine sequences released by proteasomes during protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Following autophagy step by step - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ndvsu.org [ndvsu.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

The Enzymatic Hydrolysis of L-Methionine β-Naphthylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the enzymatic hydrolysis of L-Methionine β-naphthylamide, a crucial substrate for assaying aminopeptidase activity. The document details the core mechanism, presents quantitative data, outlines experimental protocols, and visualizes the involved pathways, offering a comprehensive resource for professionals in life sciences and drug development.

Core Mechanism of Hydrolysis

The hydrolysis of L-Methionine β-naphthylamide is a biochemical reaction catalyzed by aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. The reaction involves the cleavage of the amide bond linking the L-methionine residue to the β-naphthylamine moiety. This process yields two products: L-methionine and the highly fluorescent molecule, β-naphthylamine.

The catalytic mechanism is characteristic of metalloenzymes, as many aminopeptidases, including those with a preference for methionine, are zinc-dependent. The reaction is initiated by the coordination of the carbonyl oxygen of the scissile peptide bond to the zinc ion in the active site. A water molecule, activated by a nearby basic residue (often a glutamate), then performs a nucleophilic attack on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which is stabilized by the zinc ion. The intermediate then collapses, breaking the peptide bond and resulting in the release of the L-methionine and β-naphthylamine products.

Quantitative Data Presentation

The kinetic parameters for the hydrolysis of L-Methionine β-naphthylamide can vary depending on the specific aminopeptidase and the experimental conditions. While specific kinetic data for every enzyme with this substrate is extensive, the following tables summarize representative data for aminopeptidases that hydrolyze similar substrates, providing a comparative context.

Table 1: Kinetic Parameters of Aminopeptidases with Naphthylamide Substrates

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Chicken Egg-White | L-aminoacyl-2-naphthylamides | - | - | 7.0-7.5 | 50 | [1] |

| Lactococcus lactis | L-Histidyl-β-naphthylamide | 4.5 | 3.6 | 7.0 | 40 | [2] |

| Camel Liver | Alanine-β-naphthylamide | 0.083 | - | 8.0 | - | [3] |

Table 2: Inhibitors of Methionine-Preferring Aminopeptidase from Chicken Egg-White

| Inhibitor | Inhibition Level |

| Amastatin | Strong |

| Bestatin | Strong |

| o-Phenanthroline | Strong |

| Puromycin | Less Potent |

| EDTA | Less Potent |

| Iodoacetamide | Less Potent |

| Reference:[1] |

Experimental Protocols

The hydrolysis of L-Methionine β-naphthylamide is commonly measured using a fluorometric assay that detects the release of the fluorescent product, β-naphthylamine.

General Principle

The assay measures the increase in fluorescence over time as the non-fluorescent substrate, L-Methionine β-naphthylamide, is hydrolyzed to produce the highly fluorescent β-naphthylamine. The rate of the reaction is proportional to the enzyme activity.

Materials

-

L-Methionine β-naphthylamide (Substrate)

-

Tris-HCl buffer (or other suitable buffer at optimal pH)

-

Purified aminopeptidase or cell lysate containing the enzyme

-

Fluorometer with excitation at 340 nm and emission at 410 nm

-

96-well black microplates

-

Inhibitors (for control experiments)

Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of L-Methionine β-naphthylamide in a suitable solvent (e.g., DMSO).

-

Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Dilute the enzyme to the desired concentration in the assay buffer.

-

-

Assay Procedure:

-

To each well of a 96-well black microplate, add the assay buffer.

-

Add the enzyme solution to the wells. For control wells, add buffer without the enzyme.

-

To initiate the reaction, add the L-Methionine β-naphthylamide substrate to all wells. The final concentration of the substrate should be optimized based on the K_m_ of the enzyme.

-

Immediately place the microplate in a pre-warmed fluorometer.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at the optimal temperature for the enzyme.

-

Use an excitation wavelength of 340 nm and an emission wavelength of 410 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial rate of the reaction (V_0_) is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be calculated using a standard curve of β-naphthylamine.

-

Signaling Pathway Involvement

While the direct hydrolysis of L-Methionine β-naphthylamide is primarily an in vitro assay tool, the enzymes that catalyze this reaction, particularly Methionine Aminopeptidases (MetAPs), are critically involved in fundamental cellular signaling pathways. A prominent example is the role of Methionine Aminopeptidase 2 (MetAP2) in angiogenesis, the formation of new blood vessels.

Angiogenesis is a tightly regulated process involving a cascade of signaling events, often initiated by growth factors like Vascular Endothelial Growth Factor (VEGF). MetAP2 is a key downstream effector in this pathway. Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and, consequently, angiogenesis. This has made MetAP2 a significant target for anti-cancer drug development.[4][5] The hydrolysis of N-terminal methionine from various proteins by MetAP2 is essential for their proper function, which in turn impacts the signaling cascade that drives angiogenesis.

References

- 1. Methionine-preferring broad specificity aminopeptidase from chicken egg-white - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of an aminopeptidase from Lactococcus lactis subsp. cremoris AM2 [agris.fao.org]

- 3. japsonline.com [japsonline.com]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. The Role of Methionine Aminopeptidase 2 in Lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Aminopeptidases with L-Methionine β-Naphthylamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of L-Methionine β-naphthylamide as a fluorogenic substrate for the identification and characterization of aminopeptidases. It includes detailed experimental protocols, data presentation tables for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Aminopeptidases and an N-degron pathway

Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in a variety of physiological processes, including protein maturation, signal transduction, and cellular regulation. One of the key pathways where aminopeptidases, specifically methionine aminopeptidases (MetAPs), play an essential role is the N-degron pathway. This cellular mechanism targets proteins for degradation based on the identity of their N-terminal amino acid residue. The process is initiated by the cleavage of the initiator methionine by MetAPs, which can expose a destabilizing residue and mark the protein for ubiquitination and subsequent degradation by the proteasome.

The use of fluorogenic substrates like L-Methionine β-naphthylamide allows for the sensitive and continuous monitoring of aminopeptidase activity. The enzymatic cleavage of the amide bond in L-Methionine β-naphthylamide releases the highly fluorescent molecule β-naphthylamine, providing a direct measure of enzyme activity.

The N-Degron Pathway

The N-degron pathway is a critical cellular quality control mechanism that determines the half-life of many proteins. The pathway is initiated by the enzymatic removal of the N-terminal methionine from a nascent polypeptide chain by methionine aminopeptidases (MetAPs). This can expose a new N-terminal residue. If this residue is recognized as a "destabilizing" residue by the cellular machinery, the protein is targeted for ubiquitination and subsequent degradation by the proteasome. This process is crucial for regulating the levels of specific proteins involved in various cellular processes.

Experimental Protocols

General Aminopeptidase Activity Assay using L-Methionine β-Naphthylamide

This protocol provides a general method for determining aminopeptidase activity in a sample (e.g., cell lysate, purified enzyme) using L-Methionine β-naphthylamide as a fluorogenic substrate.

Materials:

-

L-Methionine β-naphthylamide (substrate)

-

β-Naphthylamine (standard)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme sample (e.g., purified aminopeptidase or cell lysate)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of L-Methionine β-naphthylamide in a suitable solvent (e.g., DMSO or ethanol). Store at -20°C.

-

Standard Stock Solution: Prepare a 1 mM stock solution of β-naphthylamine in the same solvent as the substrate. Store at -20°C, protected from light.

-

Working Solutions: On the day of the experiment, dilute the substrate and standard stock solutions to the desired concentrations in Assay Buffer.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the β-naphthylamine standard in Assay Buffer in the wells of the 96-well plate. A typical concentration range is 0-100 µM.

-

Bring the final volume in each well to 200 µL with Assay Buffer.

-

Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 410 nm.

-

Plot the fluorescence intensity against the known concentrations of β-naphthylamine to generate a standard curve.

-

-

Enzyme Assay:

-

To the wells of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 50 µL of the enzyme sample (appropriately diluted) to each well.

-

To initiate the reaction, add 100 µL of the L-Methionine β-naphthylamide working solution to each well. The final substrate concentration should be optimized for the specific enzyme being studied (typically in the range of 10-200 µM).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using the same excitation and emission wavelengths as for the standard curve.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.

-

Using the standard curve, convert the rate of fluorescence change into the rate of β-naphthylamine production (e.g., in µmol/min).

-

Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Data Presentation

The following tables summarize hypothetical kinetic parameters for different aminopeptidases with L-Methionine β-naphthylamide. These values are illustrative and should be determined experimentally for specific enzymes and conditions.

Table 1: Michaelis-Menten Constants (Km) for Various Aminopeptidases with L-Methionine β-Naphthylamide

| Aminopeptidase | Source Organism | Km (µM) |

| Aminopeptidase N | Homo sapiens | 150 |

| Leucyl Aminopeptidase | Bos taurus | 250 |

| Methionyl Aminopeptidase 1 | Escherichia coli | 80 |

| Methionyl Aminopeptidase 2 | Homo sapiens | 120 |

Table 2: Maximum Velocity (Vmax) for Various Aminopeptidases with L-Methionine β-Naphthylamide

| Aminopeptidase | Source Organism | Vmax (µmol/min/mg) |

| Aminopeptidase N | Homo sapiens | 5.8 |

| Leucyl Aminopeptidase | Bos taurus | 3.2 |

| Methionyl Aminopeptidase 1 | Escherichia coli | 12.5 |

| Methionyl Aminopeptidase 2 | Homo sapiens | 8.9 |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low signal | Inactive enzyme | Check enzyme storage conditions and activity with a known positive control substrate. |

| Incorrect buffer pH or composition | Optimize buffer conditions for the specific enzyme. | |

| Substrate degradation | Prepare fresh substrate solution. Store stock solution protected from light. | |

| High background fluorescence | Autohydrolysis of the substrate | Run a no-enzyme control to determine the rate of spontaneous hydrolysis and subtract it from the sample readings. |

| Contaminated reagents or buffer | Use high-purity reagents and water. | |

| Intrinsic fluorescence of the sample | Run a no-substrate control to measure the background fluorescence of the sample and subtract it. | |

| Non-linear reaction kinetics | Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. |

| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. Add stabilizing agents to the buffer if necessary. | |

| Product inhibition | Analyze only the initial linear phase of the reaction. |

Conclusion

L-Methionine β-naphthylamide is a valuable tool for the sensitive and continuous measurement of aminopeptidase activity. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments to identify and characterize aminopeptidases from various sources. The application of this assay can further elucidate the role of these enzymes in critical biological processes like the N-degron pathway and aid in the development of novel therapeutics targeting aminopeptidase activity.

The Expanding Frontier of Methionine Aminopeptidases: A Technical Guide to Novel Activities and Therapeutic Targeting

For Immediate Release

A deep dive into the evolving landscape of methionine aminopeptidase (MetAP) research, this whitepaper offers a comprehensive guide for researchers, scientists, and drug development professionals. It details the discovery of novel MetAP activities, presents key quantitative data, outlines detailed experimental protocols, and visualizes complex biological and experimental processes.

Methionine aminopeptidases (MetAPs) are ubiquitous metalloenzymes essential for protein maturation, making them a critical target for novel therapeutic agents in oncology and infectious diseases.[1] These enzymes catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in enabling further post-translational modifications and proper protein function.[2][3] This guide explores the latest advancements in the field, focusing on the characterization of new MetAP types, their unique substrate specificities, and the innovative strategies employed for their inhibition.

A New Class of MetAPs: Expanding Substrate Specificity

Traditionally, MetAPs have been categorized into Type I and Type II, based on sequence and structural differences.[4] Eukaryotes possess both types, while prokaryotes typically have a single MetAP, homologous to either Type I or Type II.[1] However, recent discoveries have unveiled a new class of Type 1 MetAPs, designated as Type 1n , found in some proteobacteria.[4] A key feature of this novel class is a substitution of a critical cysteine residue, long considered essential for methionine specificity, with asparagine.[4] This substitution leads to a relaxed substrate specificity, allowing these enzymes to cleave not only methionine but also leucine from the N-terminus of peptides.[4]

Structural and homology modeling studies suggest that this relaxed specificity arises from increased flexibility within the active site of Type 1n MetAPs.[4] The discovery of this new class has significant implications for our understanding of bacterial protein processing and opens new avenues for the development of targeted antibacterial agents.

Quantitative Analysis of MetAP Activity and Inhibition

The development of potent and selective MetAP inhibitors is a major focus of drug discovery efforts. A variety of compounds, from natural products like fumagillin and its analogs to newly synthesized small molecules, have been investigated.[1][5] The efficacy of these inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Inhibitor/Substrate | MetAP Type | Organism/Cell Line | Metal Cofactor | Kinetic Parameter | Value | Reference |

| XC11 | PfMetAP1b | Plasmodium falciparum | IC50 | 112 nM | [1] | |

| Compound 63 | LdMetAP1 | Leishmania donovani | IC50 | 1.31 µM | [1] | |

| Compound 64 | LdMetAP1 | Leishmania donovani | IC50 | 1.10 µM | [1] | |

| ZINC000014903160 | MetAP2 | Binding Energy | -9.22 kcal/mol | [5][6] | ||

| ZINC000040174591 | MetAP2 | Binding Energy | -9.21 kcal/mol | [5][6] | ||

| ZINC000409110720 | MetAP2 | Binding Energy | -8.17 kcal/mol | [5][6] | ||

| Tripeptide Analogue | E. coli MetAP & Human MetAP2 | E. coli & Human | kcat/KM | 2.8 x 10^5 M-1s-1 | [7] |

Table 1: Selected Kinetic and Inhibition Data for Methionine Aminopeptidases. This table summarizes key quantitative data for various MetAP inhibitors and substrates, highlighting their potency and the specific enzyme targets.

Visualizing MetAP Processes

To better understand the complex interactions and workflows in MetAP research, the following diagrams illustrate key concepts.

Figure 1: Classification of Methionine Aminopeptidases. This diagram illustrates the distribution of different MetAP types across prokaryotes and eukaryotes, including the recently discovered Type 1n.

Figure 2: Workflow for MetAP Inhibitor Discovery. This flowchart outlines the key stages in the discovery and development of novel MetAP inhibitors, from initial screening to candidate selection.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments in the study of MetAP activity.

Continuous Spectrophotometric Assay for MetAP Activity

This assay provides a real-time measurement of enzyme activity and is suitable for high-throughput screening.[7]

Principle: This method relies on a coupled enzyme reaction. MetAP cleaves the N-terminal methionine from a synthetic substrate, Met-Pro-p-nitroanilide. The resulting product, Pro-p-nitroanilide, is then rapidly hydrolyzed by a coupling enzyme, prolyl aminopeptidase, releasing the chromogenic product p-nitroaniline. The increase in absorbance at 405 nm, corresponding to the production of p-nitroaniline, is monitored over time.[7]

Materials:

-

Purified MetAP enzyme

-

Met-Pro-p-nitroanilide (substrate)

-

Prolyl aminopeptidase (from Bacillus coagulans)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a divalent metal cofactor like CoCl2)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the assay buffer, prolyl aminopeptidase, and the MetAP enzyme.

-

Initiate the reaction by adding the substrate, Met-Pro-p-nitroanilide.

-

Immediately begin monitoring the change in absorbance at 405 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

For inhibitor screening, the MetAP enzyme is pre-incubated with the test compounds before the addition of the substrate.

Western Blot Analysis for MetAP2 Expression

This protocol is used to determine the levels of MetAP2 protein in cell lysates, for example, after treatment with a potential inhibitor.[8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MetAP2 inhibitor (e.g., TNP-470)

-

RIPA buffer for cell lysis

-

BCA assay kit for protein quantification

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against MetAP2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of the MetAP2 inhibitor for a specified time. Wash the cells with cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MetAP2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

The Role of Metal Ions in MetAP Function and Inhibition

MetAPs are metalloenzymes, and their catalytic activity is dependent on the presence of divalent metal ions in the active site, typically cobalt (Co²⁺), manganese (Mn²⁺), or iron (Fe²⁺).[9][10][11] The specific metal ion utilized can vary between different MetAPs and can influence both substrate specificity and inhibitor potency.[9]

Structural analyses have revealed that some inhibitors achieve their selectivity for specific metalloforms of MetAP through unique coordination with the metal ions in the active site. For instance, some inhibitors selectively target the Mn(II)-form of E. coli MetAP by directly coordinating with the two Mn(II) ions, while others show preference for the Co(II)-form by recruiting a third metal ion to the enzyme-inhibitor complex.[9] This differential interaction with the metal cofactors is a critical consideration in the design of selective MetAP inhibitors.

Conclusion

The discovery of novel MetAP activities, such as the relaxed substrate specificity of Type 1n MetAPs, continues to expand our understanding of this crucial enzyme family. The development of sophisticated assays and the detailed structural characterization of enzyme-inhibitor complexes are paving the way for the rational design of a new generation of therapeutic agents. The data and protocols presented in this guide provide a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of the methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Destined for destruction: The role of methionine aminopeptidases and plant cysteine oxidases in N-degron formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a new class of type 1 methionine aminopeptidases that have relaxed substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential inhibitors of methionine aminopeptidase type II identified via structure-based pharmacophore modeling - ProQuest [proquest.com]

- 6. Potential inhibitors of methionine aminopeptidase type II identified via structure-based pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two continuous spectrophotometric assays for methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structural analysis of metalloform-selective inhibition of methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Purification and biochemical characterization of methionine aminopeptidase (MetAP) from Mycobacterium smegmatis mc2155 - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Methionine β-Naphthylamide: A Technical Guide to Its Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine β-naphthylamide is a synthetic derivative of the essential amino acid L-methionine. It is widely utilized in biochemical and diagnostic assays as a chromogenic substrate for various aminopeptidases. The enzymatic cleavage of the amide bond between L-methionine and β-naphthylamine releases the latter, which can then be detected colorimetrically or fluorometrically, providing a quantitative measure of enzyme activity. This guide provides a comprehensive overview of the available technical information regarding the solubility and stability of L-Methionine β-naphthylamide, along with detailed experimental protocols for its use. While specific quantitative data on the solubility and stability of L-Methionine β-naphthylamide are not extensively available in the public domain, this guide consolidates known properties and provides protocols based on established biochemical practices.

Core Properties of L-Methionine β-Naphthylamide

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₈N₂OS | Chem-Impex |

| Molecular Weight | 274.38 g/mol | Chem-Impex |

| Appearance | Off-white to light yellow crystalline powder | Chem-Impex |

| Melting Point | 86-88 °C | Chem-Impex |

| Storage Temperature | 2-8°C | Chem-Impex |

Solubility

Qualitative descriptions suggest that L-Methionine β-naphthylamide has improved solubility characteristics, a feature beneficial for its use in aqueous buffer systems for enzyme assays.[1] However, specific quantitative data (e.g., mg/mL in various solvents) is not provided in the available literature. For practical purposes, it is recommended to prepare stock solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, which can then be diluted into aqueous buffers to the desired final concentration for experimental use.

Stability

L-Methionine β-naphthylamide is considered to be relatively stable, particularly when stored under recommended conditions (2-8°C, protected from light and moisture).[1] As with many organic compounds, it is susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. For optimal performance and reproducibility in enzymatic assays, it is advisable to use freshly prepared solutions.

Experimental Protocols

The primary application of L-Methionine β-naphthylamide is as a substrate in aminopeptidase activity assays. The following is a generalized protocol for such an assay, which can be adapted for specific enzymes and experimental conditions.

General Aminopeptidase Activity Assay

Objective: To determine the activity of an aminopeptidase using L-Methionine β-naphthylamide as a chromogenic substrate.

Principle: The aminopeptidase catalyzes the hydrolysis of L-Methionine β-naphthylamide, releasing β-naphthylamine. The liberated β-naphthylamine is then diazotized with a chromogenic coupling agent (e.g., Fast Garnet GBC) to produce a colored product, the absorbance of which is proportional to the enzyme activity.

Materials:

-

L-Methionine β-naphthylamide

-

Enzyme solution (e.g., purified enzyme or cell lysate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fast Garnet GBC solution (or other suitable coupling agent)

-

Microplate reader or spectrophotometer

-

96-well microplate

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of L-Methionine β-naphthylamide in DMSO.

-

Assay Buffer: Prepare the appropriate buffer for the enzyme being studied. The pH and ionic strength should be optimized for maximal enzyme activity.

-

Enzyme Solution: Dilute the enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Chromogenic Reagent: Prepare a solution of Fast Garnet GBC in a suitable buffer, as recommended by the supplier. This solution is often light-sensitive and should be prepared fresh.

-

-

Assay Protocol:

-

Add 50 µL of the enzyme solution to the wells of a 96-well microplate.

-

To initiate the reaction, add 50 µL of the L-Methionine β-naphthylamide substrate solution (diluted to the desired final concentration in assay buffer) to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 50 µL of the chromogenic reagent (e.g., Fast Garnet GBC solution).

-

Allow the color to develop for a specified time (e.g., 15 minutes) at room temperature, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 520 nm for the Fast Garnet GBC adduct).

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of β-naphthylamine to relate absorbance to the amount of product formed.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein.

-

Visualizations

Enzymatic Hydrolysis of L-Methionine β-Naphthylamide

The following diagram illustrates the enzymatic cleavage of L-Methionine β-naphthylamide by an aminopeptidase, which is the fundamental reaction in its use as a biochemical substrate.

General Workflow for Aminopeptidase Activity Assay

The diagram below outlines the key steps in a typical experimental workflow for measuring aminopeptidase activity using L-Methionine β-naphthylamide.

Conclusion

References

Technical Guide: Fluorescent Properties and Applications of β-Naphthylamine Release Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the principles and applications of fluorogenic assays based on the enzymatic release of β-naphthylamine and its derivatives. β-Naphthylamine is a well-characterized fluorophore whose fluorescence is effectively quenched when incorporated as an amide into peptide or amino acid substrates. Enzymatic cleavage of this amide bond liberates the free naphthylamine, resulting in a significant increase in fluorescence intensity that can be directly correlated with enzyme activity. This "pro-fluorophore" activation strategy forms the basis of sensitive and continuous assays for a variety of proteolytic enzymes. This document details the core fluorescent properties of β-naphthylamine, presents quantitative data in structured tables, provides detailed experimental protocols for key enzymatic assays, and illustrates the underlying principles and workflows through diagrams.

Core Fluorescent Properties of β-Naphthylamine Derivatives

β-Naphthylamine (2-naphthylamine) and its derivatives are aromatic amines that exhibit intrinsic fluorescence. Their photophysical properties are highly sensitive to the local environment, particularly solvent polarity. In its free form, 2-naphthylamine displays a distinct blue fluorescence. However, when the amine group is conjugated via an amide bond to an amino acid or peptide, the fluorescence is typically quenched. This quenching is relieved upon enzymatic hydrolysis, making these conjugates excellent substrates for "turn-on" fluorescence assays.

The table below summarizes the key photophysical properties of 2-naphthylamine and a commonly used, more fluorescent derivative, 4-methoxy-β-naphthylamine.

| Property | 2-Naphthylamine (βNA) | 4-Methoxy-β-naphthylamine (4MβNA) | Reference Substrate (e.g., L-Leucyl-βNA) |

| Excitation Max (λex) | ~316-330 nm | ~335-350 nm[1] | Not applicable (negligible absorbance) |

| Emission Max (λem) | ~434 nm | ~410-440 nm[1] | Not applicable (negligible emission) |

| Quantum Yield (Φf) | 0.91 (in acetonitrile)[2] | Higher than βNA (methoxy group enhances Φf)[3] | Negligible (<0.01) |

| Stokes Shift | >100 nm | ~75-90 nm | Not applicable |

| Appearance | Colorless to reddish solid | Light pink powder | White to off-white powder |

| Common Assay Use | Leucine Aminopeptidase, Trypsin | Cathepsins, Carboxypeptidases[1] | Target-specific enzyme assays |

Note: Photophysical properties such as quantum yield and emission maxima are highly dependent on solvent polarity, pH, and temperature. The values provided are representative.

Principle of Pro-Fluorophore Activation

The use of β-naphthylamide substrates relies on the principle of fluorescence quenching and de-quenching. In the substrate form, the naphthylamine moiety is non-fluorescent. The enzymatic reaction cleaves the amide bond, releasing the fluorophore, which then exhibits its characteristic fluorescence. This mechanism allows for real-time, continuous monitoring of enzyme activity.

Experimental Protocols & Applications

β-Naphthylamide derivatives are widely used as fluorogenic substrates for various classes of proteases. Below are representative applications and detailed protocols.

Cathepsin B is a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer metastasis. Its activity can be monitored using substrates like Z-Arg-Arg-4-methoxy-β-naphthylamide (Z-RR-4MβNA).

Leucine aminopeptidases are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins. Substrates such as L-Leucine-β-naphthylamide are used to measure LAP activity in cell and tissue lysates.

This protocol provides a method for measuring total LAP activity in cell lysates using a fluorometric microplate reader. The assay is based on the cleavage of L-Leucyl-7-amido-4-methylcoumarin (AMC), a fluorophore with similar properties to naphthylamine derivatives, demonstrating a common workflow. The liberated AMC is detected fluorometrically.

A. Materials and Reagents:

-

LAP Assay Buffer: (e.g., 25 mM Tris, pH 7.5, or similar). Should be warmed to room temperature before use.

-

LAP Substrate Stock Solution: L-Leucine-AMC or a β-naphthylamide equivalent, typically dissolved in DMSO to a stock concentration of 10 mM.

-

Cell Lysate: Prepared from cell culture or tissue homogenates.

-

Positive Control: Purified Leucine Aminopeptidase enzyme.

-

96-well Microplate: Black, flat-bottom plates are required for fluorescence assays to minimize background.

-

Fluorometric Microplate Reader: Capable of excitation at ~368 nm and emission detection at ~460 nm.

B. Reagent Preparation:

-

LAP Assay Buffer: Equilibrate to assay temperature (e.g., 37°C or room temperature).

-

LAP Substrate Working Solution: Dilute the substrate stock solution in LAP Assay Buffer to the desired final concentration. Note: The optimal concentration should be determined empirically but is often near the Km of the enzyme.

-

Sample Preparation:

-

Homogenize 1x10⁶ cells or 10 mg of tissue in 100 µL of ice-cold LAP Assay Buffer.

-

Incubate the homogenate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (lysate) for the assay.

-

C. Assay Procedure:

-

Plate Setup: Add 5-50 µL of cell lysate to wells of a 96-well black microplate. Include a positive control (purified LAP) and a reagent blank (Assay Buffer only).

-

Volume Adjustment: Adjust the volume in all wells to 90 µL with LAP Assay Buffer.

-

Reaction Initiation: Add 10 µL of the LAP Substrate Working Solution to each well to start the reaction.

-

Measurement: Immediately place the plate in a fluorometer pre-set to the assay temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes (Ex/Em = 368/460 nm).

D. Data Analysis:

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each sample.

-

Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve (RFU/min).

-

Subtract the rate of the reagent blank from the rate of each sample.

-

Convert the V₀ from RFU/min to pmol/min using a standard curve prepared with the free fluorophore (e.g., free AMC or β-naphthylamine).

Table 2: Typical Experimental Parameters for a LAP Fluorometric Assay

| Parameter | Value/Range |

| Enzyme Source | Cell/Tissue Lysate (5-200 µg total protein) |

| Substrate | L-Leucine-β-naphthylamide or L-Leucine-AMC |

| Final Substrate Conc. | 50 - 200 µM |

| Assay Buffer | Tris-HCl or HEPES, pH 7.5 - 8.5 |

| Incubation Temp. | 25°C or 37°C |

| Incubation Time | 30 - 60 minutes (kinetic) |

| Plate Type | 96-well, black, opaque |

| Detection Wavelengths | βNA: Ex: ~335 nm / Em: ~410 nmAMC: Ex: ~368 nm / Em: ~460 nm |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) assay designed to identify inhibitors of a target protease using a β-naphthylamide-based substrate.

Conclusion and Considerations

Assays based on the release of β-naphthylamine provide a sensitive, continuous, and robust method for measuring the activity of a wide range of proteases. The significant increase in fluorescence upon substrate cleavage yields a high signal-to-background ratio. However, researchers should be aware of several factors:

-

Environmental Sensitivity: The fluorescence of naphthylamine is sensitive to pH and solvent polarity. Assays must be performed in well-buffered solutions.

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to non-linear kinetics. This can be mitigated by using appropriate concentrations and pathlengths.

-